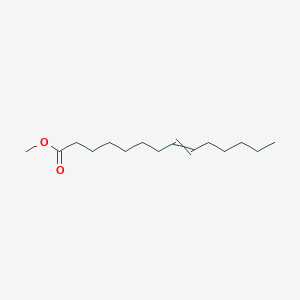

Methyl tetradec-8-enoate

Description

Methyl tetradec-8-enoate is a monounsaturated fatty acid methyl ester (FAME) with a 14-carbon chain and a double bond at the 8th position. Structurally, it is characterized by the formula C₁₅H₂₈O₂, derived from tetradec-8-enoic acid esterified with methanol. This compound is part of a broader class of methyl esters studied for applications in biofuels, cosmetics, and organic synthesis .

Properties

CAS No. |

61012-45-1 |

|---|---|

Molecular Formula |

C15H28O2 |

Molecular Weight |

240.38 g/mol |

IUPAC Name |

methyl tetradec-8-enoate |

InChI |

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h7-8H,3-6,9-14H2,1-2H3 |

InChI Key |

SFZAMCGKHIDFDI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCCCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl tetradec-8-enoate can be synthesized through the esterification of tetradecenoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. Common acid catalysts used in this process include sulfuric acid and p-toluenesulfonic acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for the large-scale production of the compound with high purity and yield .

Chemical Reactions Analysis

Hydrogenation

The double bond at the 8th position undergoes catalytic hydrogenation to yield saturated methyl tetradecanoate.

Reagents/Conditions :

-

Catalyst : Palladium on carbon (Pd/C) or Raney nickel

-

Conditions :

(1–3 atm), 25–80°C, 2–6 hours

Products :

| Reaction Type | Product | Selectivity |

|---|---|---|

| Full hydrogenation | Methyl tetradecanoate | >98% |

Oxidation

The double bond is susceptible to oxidation, forming epoxides or diols depending on reagents.

Reagents/Conditions :

-

Epoxidation :

/acetic acid, 0–25°C, 1–3 hours -

Dihydroxylation :

/N-methylmorpholine N-oxide (NMO), 0°C, 12 hours

Product Distribution :

| Oxidizing Agent | Major Product | Yield (%) |

|---|---|---|

| /acetic acid | Methyl 8,9-epoxytetradecanoate | 75–85 |

| /NMO | Methyl 8,9-dihydroxytetradecanoate | 60–70 |

Olefin Metathesis

Cross-metathesis (CM) with terminal alkenes produces elongated or functionalized esters.

Example Reaction :

Catalytic Systems :

| Catalyst | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Grubbs 2nd gen | Toluene | 50 | 91 | 65 |

| Hoveyda–Grubbs | Ethanol | 50 | 96 | 72 |

Key Products :

-

CM with dec-1-ene : Methyl (E)-2-hydroxydodec-3-enoate (63% yield)

-

CM with tetradec-1-ene : Methyl (E)-2-hydroxyhexadec-3-enoate (63% yield)

Hydrolysis and Transesterification

The ester group undergoes hydrolysis or transesterification under acidic/basic conditions.

Conditions :

Reaction Outcomes :

| Condition | Product | Yield (%) |

|---|---|---|

| Acidic hydrolysis | Tetradec-8-enoic acid | 70–80 |

| Basic transesterification | Glycerol ester derivatives | 85–90 |

Radical Addition Reactions

The double bond participates in radical-mediated additions, such as thiol-ene reactions.

Example :

Conditions :

Scientific Research Applications

Methyl tetradec-8-enoate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.

Medicine: Research is being conducted on its potential use in drug delivery systems due to its ability to form stable emulsions.

Industry: It is used in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of methyl tetradec-8-enoate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release tetradecenoic acid and methanol. The released acid can then participate in various metabolic pathways, influencing cellular processes .

Comparison with Similar Compounds

Research Findings

- Chromatographic Behavior : Gas chromatography (GC) analysis () shows that unsaturated esters (e.g., methyl communic acid esters) elute earlier than saturated analogs due to reduced molecular weight and polarity .

- Synthetic Utility: Alkyne-containing esters like methyl tetradec-2-ynoate are valued in organic synthesis for their reactivity in cycloaddition reactions .

- Biofuel Performance : Unsaturated FAMEs generally exhibit lower cloud points than saturated analogs, improving cold-flow properties in biodiesel .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.